3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

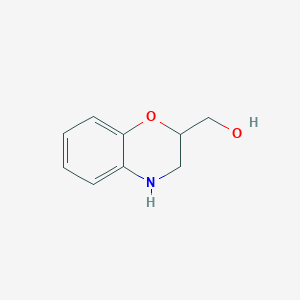

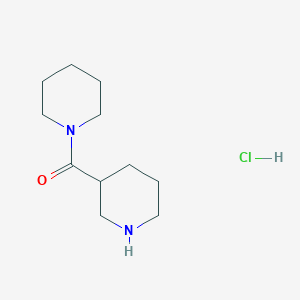

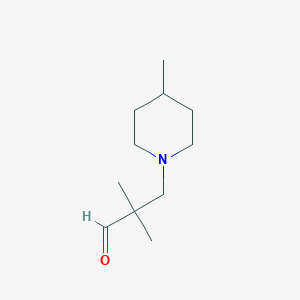

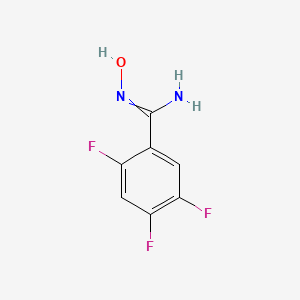

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, also known as DIMBOA, is a naturally occurring compound. It has a molecular weight of 165.19 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol .

Synthesis Analysis

An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves the use of the chiral bisphosphorus ligand WingPhos in a versatile, regio- and enantioselective palladium-catalyzed tandem allylic substitution .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol can be analyzed using Single-Crystal X-ray Diffraction (SC-XRD) . The InChI code for this compound is 1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol include a molecular weight of 165.19 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

Application in Cancer Research

- Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

- Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

- Results or Outcomes : These analogues exhibited moderate to good potency against various cancer cell lines. Molecule 14f displayed the most potent anticancer activity (IC 50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization .

Application in Mechanochemistry

- Summary of Application : A mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was conducted via a one-pot three-component reaction .

- Methods of Application : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

- Results or Outcomes : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

Application in Polymer Science

- Summary of Application : 3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .

- Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

Application in Drug Design

- Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

- Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

- Results or Outcomes : Structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity, while having a para-amino group on ring C significantly enhanced potency .

Application in Chemical Synthesis

- Summary of Application : The facile synthesis of the benzylamine precursors from commercially available salicylaldehyde derivatives affords a powerful general synthetic way to prepare a variety of substituted benzoxazines .

Application in Material Science

- Summary of Application : 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is used in the synthesis of thermosetting resins .

- Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

Application in Anticancer Drug Design

- Summary of Application : A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues were synthesized as potential anticancer agents .

- Methods of Application : The compounds were synthesized through a two-step synthetic protocol .

- Results or Outcomes : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to the Doxorubicin IC50 value of 9.11 ± 0.54 and 8.47 ± 0.47 µM .

Application in High Throughput Mechanochemistry

- Summary of Application : An unprecedented mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was conducted via a one pot three component reaction .

- Methods of Application : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

- Results or Outcomes : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

Application in Material Science

安全和危害

Safety measures for handling 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDDVYQKGVCTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383723 |

Source

|

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

CAS RN |

82756-74-9 |

Source

|

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)